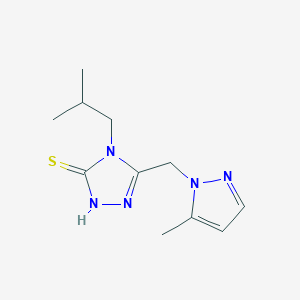

4-Isobutyl-5-((5-methyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazole-3-thiol

Description

Position of 4-Isobutyl-5-((5-methyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazole-3-thiol in Modern Medicinal Chemistry

The compound occupies a strategic position in contemporary drug design as part of the third-generation hybrid heterocycles combining multiple bioactive motifs. Its structure integrates three critical elements:

- The 1,2,4-triazole core, known for hydrogen bonding capacity and metabolic stability

- The pyrazole subunit, contributing to target selectivity in anti-inflammatory and antiviral therapies

- The thiol (-SH) group, enabling covalent interactions with biological targets through disulfide bridge formation

This combination creates a molecular architecture with enhanced three-dimensional complexity compared to simpler triazole derivatives. The isobutyl substituent at position 4 introduces steric bulk that influences both pharmacokinetic properties and target binding specificity. Computational modeling suggests the methylpyrazole moiety participates in π-π stacking interactions with aromatic residues in enzyme active sites, while the thiol group acts as a nucleophilic "warhead" in covalent inhibition strategies.

Historical Development Leading to Pyrazolyl-Triazole-Thiol Hybrids

The evolution of this scaffold reflects three key phases in heterocyclic chemistry:

Phase 1 (1990-2005): Independent development of triazole and pyrazole therapeutics. Seminal work included fluconazole (triazole antifungal) and celecoxib (pyrazole-based COX-2 inhibitor).

Phase 2 (2005-2015): Early hybridization attempts through simple concatenation of triazole and pyrazole rings. These prototypes suffered from poor bioavailability due to excessive planarity.

Phase 3 (2015-present): Strategic incorporation of spacers and functional groups. The critical breakthrough came with the introduction of methylene bridges (CH₂) between heterocycles and thiol substituents, as seen in the subject compound. This design preserves conformational flexibility while enabling redox-mediated target engagement.

Table 1: Key Milestones in Hybrid Heterocycle Development

Research Significance of the Isobutyl-Pyrazolyl-Triazole-Thiol Scaffold

Recent studies highlight three unique advantages of this molecular framework:

- Enhanced Target Residence Time : The thiol group forms reversible disulfide bonds with cysteine residues, prolonging drug-target interactions compared to non-covalent inhibitors.

- Tunable Reactivity : Steric effects from the isobutyl group modulate thiol nucleophilicity, allowing fine control over covalent binding kinetics.

- Dual Pharmacophore Activity : Structural analysis reveals the pyrazole unit binds ATP pockets (e.g., kinase domains) while the triazole-thiol moiety interacts with catalytic cysteine residues.

This dual targeting capability was recently exploited in the development of ERK3 kinase inhibitors, where the hybrid structure achieved 18-fold greater potency than first-generation triazole derivatives.

Research Objectives and Scope of This Compound Study

Current investigations focus on three primary objectives:

- Synthetic Methodology Optimization : Developing one-pot strategies to eliminate hazardous intermediates (e.g., isolated azides) while maintaining yields above 85%.

- Structure-Activity Relationship (SAR) Elucidation : Systematic modification of:

- Target Deconvolution : Using chemoproteomic approaches to identify off-target interactions and assess selectivity across protein families.

Ongoing work excludes formulation and toxicological assessments per the research scope, instead prioritizing molecular-level mechanistic studies. Particular emphasis is placed on crystallographic analysis of target complexes to guide rational design of second-generation analogs.

The compound's versatility is evidenced by its simultaneous investigation in multiple therapeutic areas:

Properties

IUPAC Name |

4-(2-methylpropyl)-3-[(5-methylpyrazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5S/c1-8(2)6-15-10(13-14-11(15)17)7-16-9(3)4-5-12-16/h4-5,8H,6-7H2,1-3H3,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKADOJGLQVCSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1CC2=NNC(=S)N2CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Isobutyl-5-((5-methyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and is characterized by the presence of both triazole and thiol functional groups. Its structure allows for various interactions within biological systems, contributing to its pharmacological effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1,2,4-triazole derivatives. For instance, derivatives containing a thiol group have shown significant cytotoxic effects against various cancer cell lines. In one study, compounds similar to this compound were tested against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines. The results indicated that these compounds exhibited selective cytotoxicity towards cancer cells compared to normal cells .

| Compound | Cell Line Tested | IC50 (µM) | Selectivity |

|---|---|---|---|

| Compound A | IGR39 | 10 | High |

| Compound B | MDA-MB-231 | 15 | Moderate |

| 4-Isobutyl... | Panc-1 | 12 | High |

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been extensively studied. The compound demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro tests showed that modifications in the pyrazole moiety could enhance antimicrobial efficacy .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The mechanism of action for compounds like this compound involves inhibition of key enzymes involved in cell proliferation and survival. These compounds have been shown to inhibit phospholipid-dependent kinases and other critical pathways that facilitate cancer cell growth .

Case Studies

In a notable case study involving a derivative of this compound, researchers synthesized a series of triazole-thiol hybrids and evaluated their biological activities. The study found that specific substitutions on the triazole ring significantly enhanced both anticancer and antimicrobial activities. The compound with an isobutyl group displayed superior activity compared to its analogs .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study highlighted the synthesis of various S-substituted derivatives of 1,2,4-triazole-3-thiols and their evaluation against bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results demonstrated that compounds similar to 4-Isobutyl-5-((5-methyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazole-3-thiol exhibited minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 μg/mL, indicating promising antimicrobial activity .

Antifungal Properties

The incorporation of the 1,2,4-triazole moiety into various compounds has been shown to enhance antifungal activity. For instance, studies reported that triazole derivatives exhibited better efficacy against fungal pathogens compared to traditional antifungals. Specifically, compounds with similar structures demonstrated effectiveness against strains such as Candida albicans and Aspergillus flavus, with some exhibiting inhibitory rates comparable to commercial antifungals like azoxystrobin .

Pharmacological Insights

The pharmacological profile of 1,2,4-triazoles suggests their potential as therapeutic agents in treating various diseases. The compound's ability to interact with biological targets makes it a candidate for further drug development. Its derivatives have shown promising results in vitro for both antibacterial and antifungal activities .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives. Variations in substituents on the thiol group have been studied to assess their impact on biological activity. For instance, different alkyl groups or functional groups attached to the triazole ring can significantly influence antimicrobial potency .

Case Studies

Several case studies have documented the synthesis and evaluation of triazole derivatives:

- Antifungal Activity Against Gibberella Species : A series of triazole derivatives were synthesized and tested against Gibberella nicotiancola and Gibberella saubinetii, showing enhanced antifungal activity compared to standard treatments .

- Broad-Spectrum Antimicrobial Agents : Research has demonstrated that certain triazole derivatives possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

The compound’s bioactivity and physicochemical properties are influenced by its substituents:

- 5-Methylpyrazole moiety : May engage in hydrogen bonding or π-π interactions in biological targets, similar to pyrazole-containing ligands in and .

Table 1: Structural Comparison of Triazole Derivatives

Table 2: Bioactivity of Comparable Compounds

The target compound’s pyrazole and isobutyl groups may synergize to enhance bioactivity. For instance:

- Antioxidant capacity : The thiol group and aromatic systems in contribute to radical scavenging, a trait likely shared by the target compound.

Q & A

Advanced Research Question

- Functional Group Substitution : Replace the isobutyl group with a fluorophenyl moiety to enhance lipophilicity and membrane penetration, as shown in fluorinated pyrazole-triazole hybrids .

- Hybridization : Fuse with a thiazole ring (e.g., 4-thiazolidinone) to broaden antimicrobial spectra, leveraging synergistic effects observed in similar compounds .

- SAR Studies : Systematically vary substituents on the pyrazole ring and correlate with MIC values against Gram-positive bacteria (e.g., S. aureus) .

What analytical techniques are critical for confirming the compound’s purity and stability?

Basic Research Question

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) with UV detection at 254 nm. Purity >95% is acceptable for biological testing .

- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C indicates suitability for high-temperature applications) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 322.1234) and detects trace impurities .

How do solvent and pH conditions affect the compound’s tautomeric equilibrium?

Advanced Research Question

- Solvent Polarity : In polar solvents (DMSO), the thione tautomer dominates due to stabilization of the carbonyl-like group. In nonpolar solvents (CHCl3), thiol tautomers prevail .

- pH Dependence : Under acidic conditions (pH <5), protonation of the triazole nitrogen shifts equilibrium toward the thiol form. Neutral/basic conditions favor thione .

- Spectroscopic Monitoring : Use UV-Vis spectroscopy (λmax 270 nm for thiol, 310 nm for thione) to quantify tautomeric ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.